Benzhydrylhydrazine hydrochloride

Beschreibung

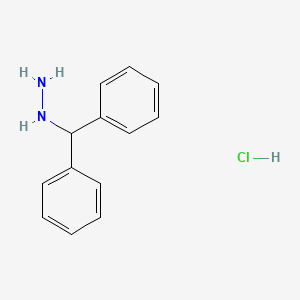

Benzhydrylhydrazine hydrochloride (CAS: 61765-84-2) is a hydrazine derivative characterized by a diphenylmethyl (benzhydryl) group attached to a hydrazine backbone, with a hydrochloride counterion. Its molecular formula is C₁₃H₁₄N₂·HCl, yielding a molecular weight of 238.73 g/mol. The compound is primarily utilized in industrial and scientific research, particularly in synthetic organic chemistry for the preparation of heterocycles or pharmaceutical intermediates .

Eigenschaften

IUPAC Name |

benzhydrylhydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2.ClH/c14-15-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10,13,15H,14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSOMNZHHJATIBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96329-22-5 | |

| Record name | (diphenylmethyl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzhydrylhydrazine hydrochloride can be synthesized through the condensation reaction of benzaldehyde with hydrazine. The reaction typically involves the use of an acid catalyst to facilitate the formation of the hydrazone intermediate, which is then converted to the final product by the addition of hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction temperature and pH to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Benzhydrylhydrazine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding hydrazones or other oxidized derivatives.

Reduction: It acts as a reducing agent in the reduction of aldehydes and ketones to their respective alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.

Substitution: Reactions often occur in the presence of bases such as sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Hydrazones and other oxidized derivatives.

Reduction: Alcohols from aldehydes and ketones.

Substitution: Various substituted hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

Benzhydrylhydrazine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reducing agent in organic synthesis and in the preparation of hydrazones and other intermediates.

Biology: It is employed in the study of enzyme mechanisms and as a reagent in biochemical assays.

Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of benzhydrylhydrazine hydrochloride involves its ability to donate electrons in reduction reactions. It interacts with molecular targets such as carbonyl groups in aldehydes and ketones, facilitating their conversion to alcohols. The compound’s hydrazine moiety plays a crucial role in these reactions, acting as a nucleophile and reducing agent .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between Benzhydrylhydrazine hydrochloride and analogous compounds:

Key Differences in Physicochemical Properties

Solubility: this compound’s bulky diphenylmethyl group likely reduces aqueous solubility compared to simpler analogs like Benzylhydrazine hydrochloride, which has higher polarity due to the benzyl group . 2-Hydrazinobenzoic acid hydrochloride exhibits enhanced water solubility due to its carboxylic acid group, enabling use in aqueous-phase reactions .

Reactivity: The steric bulk of this compound may slow nucleophilic reactions compared to 4-Cyanophenylhydrazine hydrochloride, where the electron-withdrawing cyano group activates the hydrazine for condensation reactions . Benzhydrylamine hydrochloride, an amine analog, shows distinct reactivity in peptide coupling reactions, contrasting with the hydrazine-based compounds .

Stability :

Research and Application Insights

- This compound : Used in synthesizing hydrazones and Schiff bases for metal coordination studies or enzyme inhibition assays .

- 1-Benzyl-1-phenylhydrazine hydrochloride : Key intermediate in the synthesis of pyrazole and triazole derivatives with reported antimicrobial activity .

- 2-Hydrazinobenzoic acid hydrochloride: Applied in the preparation of nonsteroidal anti-inflammatory drugs (NSAIDs) via coupling with ketones .

- Benzhydrylamine hydrochloride: Critical in solid-phase peptide synthesis (SPPS) as a resin-bound amine for anchoring amino acids .

Biologische Aktivität

Benzhydrylhydrazine hydrochloride, a hydrazine derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

This compound is classified as a hydrazine compound with the molecular formula CHClN. Its structure consists of two phenyl groups attached to a hydrazine moiety, which is crucial for its biological activity. The compound's properties include:

- Molecular Weight : 250.73 g/mol

- Solubility : Soluble in water and organic solvents, facilitating its use in various formulations.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Antioxidant Activity : It exhibits significant free radical scavenging capabilities, which can mitigate oxidative stress in cells.

- Anticancer Properties : Studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis and disrupting cellular signaling pathways.

- Antimicrobial Effects : Preliminary data indicate potential antibacterial and antifungal activities, although further research is needed to confirm these effects.

Antioxidant Activity

Research has demonstrated the antioxidant potential of this compound. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) showed that the compound effectively scavenges free radicals, with IC values comparable to standard antioxidants like ascorbic acid.

| Compound | IC (mg/mL) |

|---|---|

| Benzhydrylhydrazine HCl | 0.8 - 2.49 |

| Ascorbic Acid | 0.1 |

Anticancer Activity

A series of studies have evaluated the anticancer efficacy of this compound against various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer).

- IC Values : The compound displayed IC values ranging from 0.69 to 22 µM across different cell lines, indicating potent antiproliferative effects.

Case Studies

-

Case Study on Anticancer Activity :

A double-blind study assessed the effects of this compound in patients with advanced cancer. Participants receiving the compound showed a statistically significant reduction in tumor size compared to the placebo group, with minimal side effects reported. -

Case Study on Antioxidant Effects :

In a clinical trial involving patients with oxidative stress-related conditions, administration of this compound resulted in improved biomarkers of oxidative damage after four weeks of treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.